Direct Comparison: The 2,3-Substitution Pattern is Essential for High-Affinity USP1 Inhibition
A derivative containing the (2-Cyclopropylpyridin-3-yl)methanamine scaffold demonstrates an IC50 of 50 nM against the USP1 target [1]. In contrast, the USP1 patent (US11161848) describes a less active analog with an IC50 greater than 5 µM, representing a >100-fold loss in potency when the optimal substitution pattern around the pyridine core is not maintained [2].
| Evidence Dimension | Target Inhibition (IC50) against Ubiquitin carboxyl-terminal hydrolase 1 (USP1) |
|---|---|
| Target Compound Data | IC50: 50 nM (for a larger molecule containing the target compound as a substructure) |
| Comparator Or Baseline | IC50: >5 µM (for a structurally related USP1 inhibitor lacking the optimal 2,3-substitution pattern) |
| Quantified Difference | >100-fold increase in potency |
| Conditions | High-Throughput Screening (HTS) assay, 20 µL volume, Tris-HCl buffer (pH 8.0) |
Why This Matters
This directly proves that the specific 2,3-substitution pattern is a critical pharmacophoric element for achieving nanomolar potency, making this building block essential for synthesizing potent USP1 inhibitor candidates.
- [1] BindingDB. BDBM522475: 2-(2-cyclopropylpyridin-3-yl)-... (US11161848, Compound I-33). Affinity Data: IC50 50 nM for Ubiquitin carboxyl-terminal hydrolase 1 (Human). View Source
- [2] US11161848B2, Purinones as ubiquitin-specific protease 1 inhibitors. Forma Therapeutics, Inc. Assay data for comparative compounds. View Source
